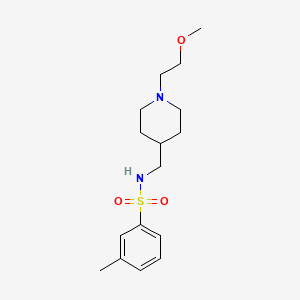

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide

Description

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a 2-methoxyethyl group at the 1-position and a 3-methylbenzenesulfonamide moiety at the 4-methyl position. The molecular formula is C₁₇H₂₆N₂O₃S, with a calculated molecular weight of 338.1 g/mol.

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3S/c1-14-4-3-5-16(12-14)22(19,20)17-13-15-6-8-18(9-7-15)10-11-21-2/h3-5,12,15,17H,6-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSOORCAHNPGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide, often referred to as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities. This article will delve into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 273.36 g/mol. The structure features a piperidine ring attached to a methoxyethyl group and a sulfonamide moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.36 g/mol |

| SMILES Representation | CC(C)N(CCOCC)C(=O)S(=O)(=O)N |

| IUPAC Name | This compound |

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed efficacy against various bacterial strains, including E. coli and Staphylococcus aureus.

Anticancer Potential

Sulfonamides have also been investigated for their anticancer properties. A study focusing on the cytotoxic effects of related compounds on cancer cell lines such as HeLa and A549 revealed promising results. The IC50 values indicated effective inhibition of cell proliferation at lower concentrations.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Similar sulfonamides inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels, contributing to cytotoxicity in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several sulfonamide derivatives against clinical isolates of E. coli. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.

Case Study 2: Anticancer Activity

In vitro studies conducted on HeLa cells revealed that the compound induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of 150 µg/mL, indicating effective cytotoxicity compared to control groups.

Table 2: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL |

| Anticancer | HeLa Cells | 150 µg/mL |

| Anticancer | A549 Cells | 200 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperidine-Sulfonamide/Amide Class

The compound shares structural motifs with several piperidine-containing derivatives, though variations in substituents lead to divergent physicochemical and pharmacological properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Piperidine Substituents

- Target Compound : The 1-(2-methoxyethyl) group enhances hydrophilicity compared to aromatic or alkyl substituents in fentanyl analogs (e.g., 4'-methyl acetyl fentanyl’s phenylethyl group) . This may improve aqueous solubility, a critical factor for bioavailability.

- Goxalapladib : Shares the 1-(2-methoxyethyl)piperidine moiety but incorporates a bulky trifluoromethyl-biphenyl group, increasing lipophilicity (logP) and molecular weight (718.8 vs. 338.1) .

Functional Groups

- Sulfonamide vs. This could influence target selectivity, as sulfonamides often interact with enzymes like carbonic anhydrases or proteases.

Pharmacological Profiles

- Goxalapladib : Used in atherosclerosis, likely targeting phospholipase A₂ (PLA₂) enzymes due to its naphthyridine-acetamide structure .

- Fentanyl Analogs : Opioid receptor agonists (e.g., µ-opioid) with phenylethyl-piperidine backbones critical for receptor engagement . The target’s lack of aromatic amide groups suggests a different mechanism.

Physicochemical Properties

- Melting Point : Example 1 () has a melting point of 175–178°C , attributed to its crystalline heterocyclic core . The target compound’s melting point is unreported but likely lower due to its less rigid structure.

- Molecular Weight : The target (338.1 g/mol) falls within the "drug-like" range (≤500 g/mol), whereas Goxalapladib’s high molecular weight (718.8 g/mol) may limit blood-brain barrier permeability .

Q & A

Q. What are the primary synthetic challenges in preparing N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide, and how can impurities be minimized?

Methodological Answer: The synthesis of this sulfonamide derivative involves multi-step reactions, including piperidine ring functionalization, sulfonamide coupling, and purification. Common impurities arise from incomplete substitution at the piperidine nitrogen or residual solvents. To address this:

- Use HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) to monitor reaction progress and impurity profiles .

- Optimize reaction conditions (e.g., 48-hour reflux in dichloromethane with DIPEA as a base) to ensure complete substitution .

- Employ recrystallization (ethanol/water mixture) or silica gel chromatography (ethyl acetate/hexane, 3:7) for final purification .

Q. How can the structural integrity of this compound be validated during synthesis?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of key groups:

- Piperidine protons (δ 2.5–3.5 ppm, multiplet) and methoxyethyl protons (δ 3.3–3.7 ppm) .

- Benzenesulfonamide aromatic protons (δ 7.3–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]) with <2 ppm error .

Q. What analytical techniques are recommended for assessing purity and stability in long-term storage?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperature >200°C indicates suitability for room-temperature storage) .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze via HPLC to detect degradation products (e.g., hydrolyzed sulfonamide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability across studies)?

Methodological Answer: Discrepancies may arise from differences in assay conditions or target selectivity. To address this:

- Standardize Assay Protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known sulfonamide inhibitors) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (, ) to confirm target engagement specificity .

- Meta-Analysis : Compare data across studies using tools like Prism to identify outliers (e.g., log-transformed IC values with ±2 SD thresholds) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize potency?

Methodological Answer: Focus on modifying substituents while retaining the sulfonamide core:

| Substituent | Biological Impact | Experimental Approach |

|---|---|---|

| Methoxyethyl group | Enhances solubility; modulates logP | Replace with ethoxyethyl or cyclopropylmethoxy groups . |

| Benzenesulfonamide | Critical for target binding | Introduce electron-withdrawing groups (e.g., -CF) at the meta position . |

| Piperidine methyl | Affects conformational flexibility | Synthesize spiropiperidine analogs and test via molecular dynamics simulations . |

Q. How can researchers address low reproducibility in cell-based assays evaluating this compound’s anticancer activity?

Methodological Answer:

- Cell Line Authentication : Use STR profiling to confirm identity (e.g., NCI-60 panel) .

- Mitigate Off-Target Effects : Perform RNA-seq or proteomic profiling post-treatment to identify unintended pathways .

- Dose-Response Redundancy : Run parallel assays (e.g., MTT, apoptosis via Annexin V) to cross-validate results .

Q. What mechanistic studies are recommended to elucidate its dual activity in inflammation and cancer pathways?

Methodological Answer:

- CRISPR-Cas9 Knockout Screens : Identify essential genes in the presence of the compound (e.g., NF-κB or PI3K/AKT nodes) .

- In Vivo Pharmacokinetics/Pharmacodynamics (PK/PD) : Administer 10 mg/kg (oral) in BALB/c mice and measure plasma concentrations (LC-MS/MS) and tumor volume reduction .

- Transcriptomic Profiling : Use single-cell RNA-seq to map pathway activation in treated vs. control tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.